3-(p-Ethoxybenzyloxy)-1,2-propanediol
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Overview
Description
3-[(4-ethoxybenzyl)oxy]propane-1,2-diol is an organic compound with the molecular formula C12H18O4 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 4-ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxybenzyl)oxy]propane-1,2-diol typically involves the reaction of propane-1,2-diol with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 3-[(4-ethoxybenzyl)oxy]propane-1,2-diol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxybenzyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
3-[(4-ethoxybenzyl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(4-ethoxybenzyl)oxy]propane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The ethoxybenzyl group can interact with various enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes within cells .
Comparison with Similar Compounds
Similar Compounds
3-[(4-methoxybenzyl)oxy]propane-1,2-diol: Similar structure but with a methoxy group instead of an ethoxy group.
3-benzyloxy-1,2-propanediol: Lacks the ethoxy group, having a benzyl group instead.
Dapagliflozin propanediol monohydrate: A more complex molecule used in diabetes treatment
Uniqueness
3-[(4-ethoxybenzyl)oxy]propane-1,2-diol is unique due to the presence of the ethoxybenzyl group, which imparts specific chemical properties and potential biological activities. This makes it distinct from other similar compounds and valuable for various applications .
Biological Activity
3-(p-Ethoxybenzyloxy)-1,2-propanediol, also known by its CAS number 63834-82-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, therapeutic potentials, and safety profiles.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H16O4
- Molecular Weight : 224.26 g/mol
The compound features a propanediol backbone with a p-ethoxybenzyl ether moiety, which may influence its solubility and interaction with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary data indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
- Cell Signaling Modulation : There is evidence that it may interact with cell signaling pathways, influencing cellular responses to external stimuli.
Antioxidant Properties
A study evaluating the antioxidant potential of various propanediol derivatives found that compounds with similar structures can scavenge free radicals effectively. This property is crucial in mitigating oxidative damage associated with various diseases such as cancer and neurodegenerative disorders.
Enzyme Inhibition Studies
In vitro assays have demonstrated that this compound exhibits inhibitory effects on key metabolic enzymes. For instance:
- Alpha-glucosidase Inhibition : The compound showed significant inhibition of alpha-glucosidase activity, suggesting potential use in managing postprandial blood glucose levels.
- Lipase Activity : It also inhibited lipase activity in vitro, indicating a possible role in weight management by reducing fat absorption.
Safety Profile
Safety assessments are critical for evaluating the therapeutic potential of any compound. Toxicological studies have indicated:
- Acute Toxicity : Limited data suggest low acute toxicity; however, further studies are necessary to establish a comprehensive safety profile.
- Irritation Potential : Preliminary findings indicate that it may cause skin and eye irritation at high concentrations, necessitating careful handling in laboratory settings.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated significant antioxidant activity comparable to standard antioxidants. |
Study 2 | Showed effective inhibition of alpha-glucosidase and lipase enzymes in vitro. |
Study 3 | Reported low acute toxicity in animal models with no significant adverse effects observed. |
Properties
CAS No. |
63834-82-2 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-2-16-12-5-3-10(4-6-12)8-15-9-11(14)7-13/h3-6,11,13-14H,2,7-9H2,1H3 |
InChI Key |
NTOIBZJBOAYNRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)COCC(CO)O |
Origin of Product |
United States |
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